5,8-Dihydroxy-2-(4-methylpent-3-en-1-yl)naphthalene-1,4-dione
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Overview
Description
5,8-Dihydroxy-2-(4-methylpent-3-en-1-yl)naphthalene-1,4-dione is a naturally occurring naphthoquinone derivative. It is known for its vibrant red color and is commonly found in the roots of certain plants like Lithospermum erythrorhizon and Arnebia euchroma. This compound has been extensively studied for its various biological activities, including anti-inflammatory, anti-cancer, and wound healing properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,8-Dihydroxy-2-(4-methylpent-3-en-1-yl)naphthalene-1,4-dione typically involves the following steps:
Starting Material: The synthesis begins with a suitable naphthoquinone derivative.
Alkylation: The naphthoquinone is alkylated using 4-methylpent-3-en-1-yl halide under basic conditions.
Hydroxylation: The resulting product undergoes hydroxylation at the 5 and 8 positions using a suitable oxidizing agent like hydrogen peroxide or a peracid.
Industrial Production Methods
Industrial production of this compound often involves extraction from natural sources. The roots of Lithospermum erythrorhizon are harvested, dried, and then subjected to solvent extraction using ethanol or methanol. The extract is then purified using chromatographic techniques to isolate this compound .
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions to form various quinone derivatives.
Reduction: Reduction of the quinone moiety can lead to the formation of hydroquinone derivatives.
Substitution: The hydroxyl groups at positions 5 and 8 can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Formation of more oxidized quinone derivatives.
Reduction: Formation of hydroquinone derivatives.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
5,8-Dihydroxy-2-(4-methylpent-3-en-1-yl)naphthalene-1,4-dione has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of various naphthoquinone derivatives.
Biology: Studied for its role in cellular processes and signaling pathways.
Medicine: Investigated for its anti-inflammatory, anti-cancer, and wound healing properties.
Industry: Used as a natural dye and in the formulation of cosmetics and skincare products.
Mechanism of Action
The compound exerts its effects through multiple mechanisms:
Anti-inflammatory: Inhibits the production of pro-inflammatory cytokines and enzymes like cyclooxygenase.
Anti-cancer: Induces apoptosis in cancer cells by activating caspases and inhibiting cell proliferation pathways.
Wound Healing: Promotes cell migration and proliferation, enhancing tissue regeneration.
Comparison with Similar Compounds
Similar Compounds
Shikonin: Another naphthoquinone derivative with similar biological activities.
Alkannin: An isomer of shikonin with comparable properties.
Lawsone: A naphthoquinone found in henna with anti-inflammatory and anti-microbial properties.
Uniqueness
5,8-Dihydroxy-2-(4-methylpent-3-en-1-yl)naphthalene-1,4-dione is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other naphthoquinones .
Properties
Molecular Formula |
C16H16O4 |
---|---|
Molecular Weight |
272.29 g/mol |
IUPAC Name |
5,8-dihydroxy-6-(4-methylpent-3-enyl)naphthalene-1,4-dione |
InChI |
InChI=1S/C16H16O4/c1-9(2)4-3-5-10-8-13(19)14-11(17)6-7-12(18)15(14)16(10)20/h4,6-8,19-20H,3,5H2,1-2H3 |
InChI Key |
SIKBFOBVCLNPFM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCCC1=CC(=C2C(=O)C=CC(=O)C2=C1O)O)C |
Origin of Product |
United States |
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